FC131 Demonstrates Superior Binding Affinity Compared to AMD3100 in Direct Head-to-Head CXCR4 Binding Assays
In a direct comparative study measuring the inhibition of [125I]-SDF-1α binding to CXCR4-expressing CCRF-CEM cells, FC131 demonstrated a superior binding affinity (IC50 = 13.07 ± 1.10 nM) compared to the clinically used CXCR4 antagonist AMD3100 (Plerixafor) (IC50 = 21.81 ± 6.58 nM) [1]. This 1.67-fold higher potency suggests FC131 is a more effective molecular probe for CXCR4 binding studies.
| Evidence Dimension | Inhibition of [125I]-SDF-1α binding to CXCR4 (IC50) |
|---|---|
| Target Compound Data | 13.07 ± 1.10 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): 21.81 ± 6.58 nM |
| Quantified Difference | 1.67-fold higher potency |
| Conditions | CCRF-CEM cells endogenously expressing CXCR4, [125I]-SDF-1α radioligand |
Why This Matters
This data provides a clear, quantitative justification for selecting FC131 over AMD3100 for in vitro receptor binding experiments requiring maximum sensitivity or when working with limited receptor material.
- [1] Zhou W, Guo S, Liu M, Burow ME, Wang G. Targeting CXCR4/CXCL12 axis via [68Ga]Ga-NOTA-CXCR4 PET imaging agent in breast cancer models. Sci Rep. 2019 Oct 25;9(1):15258. doi: 10.1038/s41598-019-51754-0. PMID: 31653960. View Source
